molecular formula C19H29N3O4 B1400652 tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate CAS No. 1197815-67-0

tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate

Cat. No. B1400652
Key on ui cas rn: 1197815-67-0
M. Wt: 363.5 g/mol
InChI Key: STYHVZAIQGWLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318762B2

Procedure details

To a 200 L reactor was charged: tert-butyl 2′-tert-butyl-7′-oxo-6′,7′-dihydro-2′H-spiro[piperidine-4,5′-pyrano[3,2-c]pyrazole]-1-carboxylate (8.3 kg, 22.8 moles), ethyl acetate (89 L), and methanol (24 L). Solution was cooled to 0° C., and acetyl chloride (11.0 L, 155 moles) was added over 30 minutes. After addition, reaction was allowed to warm to ambient temperature and react for 4 hours. Heated solution in order to distill to a 41 L reaction volume, slowly refilling with ethyl acetate (˜0.22 L) until an internal temperature of 72° C. was reached. Cooled to ambient temperature over 3 hours, filtered the solids through a Nutsche Filter, washed with ethyl acetate (5.3 L), and dried under vacuum at 50° C. for 12 hours. Isolated 6.6 kg (22.0 moles, 96%) of 2′-tert-butyl-2′H-spiro[piperidine-4,5′-pyrano[3,2-c]pyrazol]-7′(6′H)-one as a white crystalline solid.
Quantity
89 L
Type
reactant
Reaction Step Two
Quantity
11 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH:9]=[C:8]2[O:10][C:11]3([CH2:19][CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16][CH2:15]3)[CH2:12][C:13](=[O:14])[C:7]2=[N:6]1)([CH3:4])([CH3:3])[CH3:2].C(OCC)(=O)C.C(Cl)(=O)C>CO>[C:1]([N:5]1[CH:9]=[C:8]2[O:10][C:11]3([CH2:15][CH2:16][NH:17][CH2:18][CH2:19]3)[CH2:12][C:13](=[O:14])[C:7]2=[N:6]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
8.3 kg
Type
reactant
Smiles
C(C)(C)(C)N1N=C2C(=C1)OC1(CC2=O)CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
89 L
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
11 L
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
24 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 200 L reactor was charged
ADDITION
Type
ADDITION
Details
After addition, reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
react for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
Heated solution in order to distill to a 41 L reaction volume
CUSTOM
Type
CUSTOM
Details
slowly refilling with ethyl acetate (˜0.22 L) until an internal temperature of 72° C.
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to ambient temperature over 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered the solids through a Nutsche
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
washed with ethyl acetate (5.3 L)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=C2C(=C1)OC1(CC2=O)CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22 mol
AMOUNT: MASS 6.6 kg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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